Bienvenue dans la boutique en ligne BenchChem!

2,8-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde

PARP-1 inhibition structure-based drug design benzoxazinone scaffold

2,8-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde (CAS 1246081-94-6; MW 205.21 g/mol; C₁₁H₁₁NO₃) is a heterocyclic benzoxazinone featuring methyl substituents at the 2- and 8-positions and a reactive 6-carbaldehyde group. It is commercially catalogued as a poly(ADP-ribose)polymerase (PARP) inhibitor intermediate by Toronto Research Chemicals (TRC), with established quality control documentation including MSDS.

Molecular Formula C11H11NO3
Molecular Weight 205.213
CAS No. 1246081-94-6
Cat. No. B580533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde
CAS1246081-94-6
Synonyms2,8-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde; 
Molecular FormulaC11H11NO3
Molecular Weight205.213
Structural Identifiers
SMILESCC1C(=O)NC2=C(O1)C(=CC(=C2)C=O)C
InChIInChI=1S/C11H11NO3/c1-6-3-8(5-13)4-9-10(6)15-7(2)11(14)12-9/h3-5,7H,1-2H3,(H,12,14)
InChIKeyCVIIDTHDZOBKEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Procurement Teams Should Evaluate 1246081-94-6 (2,8-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde) for PARP-Targeted Drug Discovery


2,8-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde (CAS 1246081-94-6; MW 205.21 g/mol; C₁₁H₁₁NO₃) is a heterocyclic benzoxazinone featuring methyl substituents at the 2- and 8-positions and a reactive 6-carbaldehyde group [1]. It is commercially catalogued as a poly(ADP-ribose)polymerase (PARP) inhibitor intermediate by Toronto Research Chemicals (TRC), with established quality control documentation including MSDS . The compound belongs to the 1,4-benzoxazin-3-one scaffold class that has yielded co-crystallized PARP-1 inhibitors with confirmed in vivo pharmacodynamic activity [2].

Why 2,8-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde Cannot Be Replaced by Unsubstituted or Mono-Methyl Benzoxazine Analogs


Generic substitution of 2,8-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde with the des-methyl analog (CAS 200195-15-9) or the 8-monomethyl analog (CAS 711022-06-9) is not scientifically justifiable in PARP-targeted programs. The 2-methyl substituent directly impacts the chiral environment and steric profile of the oxazinone ring, a feature critical for PARP-1 binding as evidenced by the co-crystal structure of a (2S)-2-methyl-benzoxazin-3-one analog in PDB 4L6S [1]. The 8-methyl group further modulates the electron density of the fused benzene ring, altering the reactivity of the 6-carbaldehyde handle and the metabolic stability of downstream derivatives . In the Gangloff et al. 2013 SAR series, subtle modifications to the benzoxazinone substitution pattern produced orders-of-magnitude differences in enzymatic IC₅₀ values, demonstrating that even single-position changes cannot be assumed interchangeable [2].

Quantitative Differentiation Evidence for 2,8-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde (CAS 1246081-94-6)


Structural Differentiation from Des-Methyl Analog: 2,8-Dimethyl Substitution Pattern is Consistent with the Pharmacophore of Co-Crystallized PARP-1 Inhibitors

The target compound bears a 2-methyl substituent that matches the (2S)-2-methyl configuration found in co-crystallized PARP-1 inhibitor ligand 1WQ (PDB 4L6S), which forms key hydrophobic contacts within the PARP-1 NAD⁺-binding pocket [1]. The des-methyl analog 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde (CAS 200195-15-9, MW 177.16) lacks this methyl group, resulting in a molecular weight difference of 28.05 Da and a different hydrogen-bonding topology . In the Gangloff et al. 2013 benzoxazinone PARP-1 SAR series, the presence and stereochemistry of the 2-methyl substituent were critical determinants of enzymatic IC₅₀, with the (2S)-enantiomer consistently more potent than (2R) or unsubstituted analogs [2].

PARP-1 inhibition structure-based drug design benzoxazinone scaffold

6-Carbaldehyde Functional Handle Enables Reductive Amination Diversification Absent in 6-Carboxylic Acid or 6-Nitrile Benzoxazine Analogs

The 6-carbaldehyde group of the target compound provides a versatile functional handle for late-stage diversification via reductive amination, a transformation explicitly employed in the Gangloff et al. 2013 series to install the (4-chlorophenyl)-dihydropyridinylmethyl moiety present in the co-crystallized ligand 1WQ [1]. In contrast, the 6-carboxylic acid analog (CAS not specified) requires activation (e.g., amide coupling) and the 6-nitrile analog (e.g., 2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile, CAS 205818-52-6) requires reduction before further derivatization, adding synthetic steps . The aldehyde oxidation state enables direct one-step C–N bond formation, reducing the synthetic sequence by 1–2 steps compared to acid or nitrile intermediates [2].

synthetic intermediate aldehyde reactivity medicinal chemistry diversification

Established Commercial Supply Chain with Documented Purity Specifications Enables Reproducible SAR Campaigns

2,8-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde is available from Toronto Research Chemicals (TRC, catalog D450750) with documented purity of 98% per MSDS . Multiple pack sizes (100 mg, 250 mg, 500 mg, 1 g, 1000 mg) are in stock at standardised pricing ($259/250 mg; $795–$959/1 g), with room temperature shipping conditions [1]. In contrast, the 8-monomethyl analog (CAS 711022-06-9) is listed at 95% purity with more limited vendor options, and the des-methyl analog (CAS 200195-15-9) is primarily available via custom synthesis . TRC's ISO-quality manufacturing and multi-vendor distribution network (Biozol, Hoelzel-Biotech, CymitQuimica) provide batch-to-batch consistency essential for reproducible biological assay data .

quality control procurement reliability analytical specification

High-Impact Application Scenarios for 2,8-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde (CAS 1246081-94-6)


PARP-1 Inhibitor Lead Optimization via Reductive Amination at the 6-Carbaldehyde Position

Medicinal chemistry teams pursuing structure-based PARP-1 inhibitor design can directly utilize the 6-carbaldehyde group for one-step reductive amination with diverse amine building blocks, mirroring the synthetic strategy that produced the co-crystallized ligand 1WQ (PDB 4L6S) with confirmed PARP-1 binding [1]. The 2-methyl substituent on the target compound provides the same steric feature present in the co-crystallized (2S)-enantiomer, enabling stereochemical exploration critical for potency optimization [2].

Synthesis of Benzoxazinone-Based Chemical Probes for DNA Damage Response Pathway Studies

The 2,8-dimethyl substitution pattern, combined with the 6-carbaldehyde functional handle, enables the generation of affinity probes (e.g., biotinylated or fluorescent conjugates) through aldehyde-selective ligation chemistry. These probes can be deployed in cellular target engagement assays for PARP-1/2, exploiting the scaffold's established binding to the NAD⁺ pocket as demonstrated in the Gangloff et al. 2013 pharmacodynamic study in SW620 tumor-bearing mice [1].

Building Block for Parallel Library Synthesis in Fragment-Based Drug Discovery

The 6-carbaldehyde serves as a single diversifiable point for generating libraries of 6-aminomethyl-benzoxazinone analogs via parallel reductive amination. Unlike the 6-carboxylic acid or 6-nitrile intermediates that require additional activation or reduction steps, the aldehyde enables direct library production with higher throughput and fewer synthetic operations [1]. The 2,8-dimethyl scaffold provides a pre-validated core with favorable lipophilicity for CNS penetration, as suggested by benzoxazine scaffold properties [2].

Analytical Reference Standard for Metabolite Identification in Benzoxazinone PARP Inhibitor Development Programs

As a TRC-certified research chemical with documented purity (≥98%) and full analytical characterization (InChI, SMILES, molecular formula C₁₁H₁₁NO₃), this compound serves as a qualified reference standard for LC-MS/MS method development and forced degradation studies during preclinical development of benzoxazinone-based PARP inhibitors [1]. The compound's room-temperature stability and multi-vendor availability support its use in regulated bioanalytical workflows.

Quote Request

Request a Quote for 2,8-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.